5-{[(2S)-2-Methylbut-3-en-1-yl]sulfanyl}-1-phenyl-1H-tetrazole
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Overview
Description
5-{[(2S)-2-Methylbut-3-en-1-yl]sulfanyl}-1-phenyl-1H-tetrazole is a chemical compound belonging to the tetrazole family. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2S)-2-Methylbut-3-en-1-yl]sulfanyl}-1-phenyl-1H-tetrazole typically involves the reaction of a suitable precursor with azide sources under specific conditions. One common method involves the cycloaddition of organic nitriles with sodium azide in the presence of a catalyst . This method is advantageous due to its high yield and simplicity.
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to ensure efficiency and scalability. These processes involve the reaction between a polymer-supported triorganotin azide and the appropriate organic nitrile . This method is favored for its cost-effectiveness and environmental benefits.
Chemical Reactions Analysis
Types of Reactions
5-{[(2S)-2-Methylbut-3-en-1-yl]sulfanyl}-1-phenyl-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Scientific Research Applications
5-{[(2S)-2-Methylbut-3-en-1-yl]sulfanyl}-1-phenyl-1H-tetrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-{[(2S)-2-Methylbut-3-en-1-yl]sulfanyl}-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The tetrazole ring is known to mimic carboxylate groups, allowing it to interact with biological targets in a similar manner .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1H-tetrazole: Shares the tetrazole ring but lacks the sulfanyl and methylbutenyl groups.
1H-Benzotriazole: Similar in structure but contains a triazole ring instead of a tetrazole ring.
Uniqueness
5-{[(2S)-2-Methylbut-3-en-1-yl]sulfanyl}-1-phenyl-1H-tetrazole is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
623938-89-6 |
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Molecular Formula |
C12H14N4S |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
5-[(2S)-2-methylbut-3-enyl]sulfanyl-1-phenyltetrazole |
InChI |
InChI=1S/C12H14N4S/c1-3-10(2)9-17-12-13-14-15-16(12)11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3/t10-/m0/s1 |
InChI Key |
WYDDMFUNSGYGJY-JTQLQIEISA-N |
Isomeric SMILES |
C[C@H](CSC1=NN=NN1C2=CC=CC=C2)C=C |
Canonical SMILES |
CC(CSC1=NN=NN1C2=CC=CC=C2)C=C |
Origin of Product |
United States |
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